molecular formula C18H15N3O2 B5495119 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile

Cat. No. B5495119
M. Wt: 305.3 g/mol
InChI Key: ZGYJQFBYKBGSIX-UKTHLTGXSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile, also known as DMABA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMABA is a member of the benzimidazole family and is characterized by its unique chemical structure, which includes a benzimidazole ring and a phenylacrylonitrile moiety.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to exhibit anti-inflammatory activity, making it a potential therapeutic for inflammatory diseases such as arthritis. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has also been shown to have antioxidant activity, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied, making it a well-characterized compound for use in experiments. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile also has limitations, including its relatively low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. One area of interest is the development of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile and its potential as a therapeutic for other diseases beyond cancer. Finally, research is needed to evaluate the safety and efficacy of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in clinical trials.

Synthesis Methods

2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxybenzaldehyde and malononitrile. The resulting product is then subjected to cyclization and dehydration reactions to yield 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile. This synthesis method has been optimized to produce 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile in high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Research has shown that 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)acrylonitrile has been shown to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-22-14-8-7-12(17(10-14)23-2)9-13(11-19)18-20-15-5-3-4-6-16(15)21-18/h3-10H,1-2H3,(H,20,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYJQFBYKBGSIX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

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